molecular formula C21H20N6O3 B2809424 N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 863019-01-6

N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2809424
CAS No.: 863019-01-6
M. Wt: 404.43
InChI Key: HEANNOSTFRCDEB-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . The compound also contains an ethoxyphenyl group and a p-tolyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidine ring. One possible method for synthesizing similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to triazolopyrimidines have shown significant potential as anticancer agents. Modification of triazolopyrimidine analogs by replacing certain functional groups has led to derivatives with potent antiproliferative activities against various human cancer cell lines. For example, compounds incorporating alkylurea moieties in place of acetamide groups retained antiproliferative activity, exhibited inhibitory activity against PI3Ks and mTOR, and demonstrated reduced acute oral toxicity. This suggests potential for development as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Applications

Synthesis of new heterocyclic compounds, including triazolopyrimidines, has been pursued for potential antimicrobial and antifungal applications. These compounds were evaluated against selected bacterial and fungal strains, indicating that certain derivatives show moderate to high activity. This highlights the versatility of triazolopyrimidine derivatives in designing compounds for addressing microbial resistance (A. Fadda et al., 2017).

Inhibition of Histamine Release

Triazolopyrimidines have been identified as effective inhibitors of mediator release, showing promise as potential antiasthma agents. These compounds' ability to inhibit histamine release from human basophils points to their potential in managing asthma and allergic conditions, further exemplifying the therapeutic scope of triazolopyrimidine derivatives in respiratory disorders (J. Medwid et al., 1990).

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it shows promise as a pharmaceutical, future research could involve animal testing or clinical trials .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-3-30-17-7-5-4-6-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEANNOSTFRCDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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